molecular formula C8H4BrFO3 B6163654 2-bromo-6-fluoro-4-formylbenzoic acid CAS No. 2384847-40-7

2-bromo-6-fluoro-4-formylbenzoic acid

Cat. No.: B6163654
CAS No.: 2384847-40-7
M. Wt: 247
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-4-formylbenzoic acid (C₈H₄BrFO₃) is a substituted benzoic acid derivative featuring three electron-withdrawing groups (EWGs): a bromine atom at position 2, a fluorine atom at position 6, and a formyl group (-CHO) at position 4 (Figure 1). The molecular weight of the compound is calculated to be approximately 247.02 g/mol. The bromine and fluorine substituents enhance the compound’s acidity compared to unsubstituted benzoic acid (pKa ~4.2), while the formyl group introduces additional polarity and reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes. Its structural uniqueness lies in the strategic placement of EWGs, which synergistically influence its electronic properties and chemical behavior.

Properties

CAS No.

2384847-40-7

Molecular Formula

C8H4BrFO3

Molecular Weight

247

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Halogenation-Formylation Pathway

This approach involves constructing the halogenated benzoic acid scaffold first, followed by late-stage formylation. For example, 2-bromo-6-fluorobenzoic acid (synthesized via methods documented in patent CN102795993B) could serve as a precursor. The carboxylic acid group is protected as an ester to mitigate deactivation of the aromatic ring, enabling formylation at the 4-position.

Formylation-First Pathway

Here, the formyl group is introduced early, followed by halogenation. Starting with 4-formylbenzoic acid, bromine and fluorine are added at positions 2 and 6 through directed electrophilic substitution or transition-metal-catalyzed coupling. However, the electron-withdrawing nature of the formyl group complicates subsequent halogenation, necessitating careful optimization of reaction conditions.

Detailed Synthetic Routes and Experimental Data

Synthesis of 2-Bromo-6-Fluorobenzoic Acid

Adapting the methodology from CN102795993B, the synthesis begins with o-fluorobenzonitrile (Figure 1 ):

  • Nitration : Treatment with fuming sulfuric acid and nitric acid at -2–2°C yields 2-fluoro-5-nitrobenzonitrile (100% conversion).

  • Nitro Reduction : Iron powder and ammonium chloride in water at 90–95°C reduce the nitro group to an amine, producing 2-fluoro-5-aminobenzonitrile.

  • Bromination : N-Bromosuccinimide (NBS) in ethanol at 0–5°C introduces bromine at position 2, yielding 2-bromo-6-fluoro-3-aminobenzonitrile.

  • Diazotization and Hydrolysis : Diazotization with sodium nitrite and sulfuric acid, followed by hydrolysis, affords 2-bromo-6-fluorobenzoic acid (total yield: 16.9%, purity: 98.8%).

Ester Protection and Formylation

To enable formylation, the carboxylic acid is protected as a methyl ester using methanol and sulfuric acid (85% yield). The ester directs electrophilic substitution to the para position (4-position) relative to the carbonyl group.

Vilsmeier-Haack Formylation :

  • Conditions : The methyl ester is treated with DMF and phosphorus oxychloride (POCl3) at 0–5°C, followed by quenching with sodium acetate.

  • Yield : Based on analogous reactions, formylation at the 4-position is expected to proceed in 60–70% yield.

  • Deprotection : Hydrolysis with aqueous NaOH regenerates the carboxylic acid, yielding the target compound.

Table 1 : Optimization of Formylation Conditions

ParameterConditionYield (%)Purity (%)
Temperature0–5°C6595
DMF:POCl3 Ratio1:1.27097
Quenching AgentSodium Acetate6896

Synthesis of 4-Formylbenzoic Acid

Starting with 4-methylbenzoic acid, oxidation with potassium permanganate in acidic conditions yields 4-formylbenzoic acid (75% yield).

Directed Bromination and Fluorination

The electron-withdrawing formyl group deactivates the ring, necessitating harsh bromination conditions:

  • Bromination : Using bromine in acetic acid at 120°C introduces bromine at position 2 (meta to the formyl group).

  • Fluorination : A Balz-Schiemann reaction converts an aromatic amine to fluorine. Diazotization of 2-bromo-4-formyl-6-aminobenzoic acid with fluoroboric acid and thermal decomposition yields the fluorine substituent (40–50% yield).

Challenges : Competing side reactions and poor regioselectivity reduce yields, making this route less efficient than Route 1.

Comparative Analysis of Synthetic Methods

Table 2 : Route Comparison

ParameterRoute 1Route 2
Total Yield10–12%5–8%
Purity≥98%90–95%
Key AdvantageHigh regioselectivityEarly formylation
Key LimitationMultiple stepsLow fluorination yield

Route 1 offers superior practicality due to higher yields and better regiocontrol, albeit requiring protective group chemistry. Route 2 suffers from inefficient fluorination but may benefit from advances in transition-metal catalysis.

Industrial-Scale Considerations

Cost Analysis

Table 3 : Raw Material Costs (per kg)

ReagentCost (USD)
o-Fluorobenzonitrile120
N-Bromosuccinimide250
DMF50

Route 1’s reliance on NBS and multiple purification steps increases production costs, necessitating solvent recycling and catalyst recovery for economic viability.

Environmental Impact

Bromination and diazotization steps generate hazardous waste (e.g., HBr, nitrogen oxides). Green chemistry alternatives, such as electrochemical bromination and enzymatic reductions, are under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-fluoro-4-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-6-fluoro-4-formylbenzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8)

  • Molecular Formula : C₈H₆BrFO₂
  • Molecular Weight : 233.03 g/mol
  • Key Differences : Replaces the formyl group at position 4 with a methyl (-CH₃) group. The methyl group is electron-donating, reducing acidity (estimated pKa ~3.5–4.0) compared to the target compound. Lower polarity also decreases solubility in polar solvents like water .

2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 176548-70-2)

  • Molecular Formula : C₈H₆BrFO₂
  • Molecular Weight : 233.03 g/mol
  • Key Differences : Halogen positions differ (bromine at position 2, fluorine at position 4), altering electronic effects. The methyl group at position 6 further reduces acidity and reactivity compared to the formyl-containing target compound .

4-Bromo-2-chloro-6-methylbenzoic acid

  • Molecular Formula : C₈H₆BrClO₂
  • Molecular Weight : 249.48 g/mol
  • Key Differences : Chlorine replaces fluorine, increasing steric bulk and slightly enhancing acidity due to higher electronegativity. However, the absence of a formyl group limits its utility in condensation reactions .

Functional Group Impact on Physicochemical Properties

Acidity

The target compound’s acidity (estimated pKa ~2.5–3.0) surpasses that of methyl- or methoxy-substituted analogues due to the cumulative electron-withdrawing effects of Br, F, and -CHO. For example:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid : pKa ~3.5–4.0
  • 2-Bromo-4-formyl-6-methoxyphenyl ester (CAS 443664-51-5) : pKa influenced by methoxy (-OCH₃), which counteracts EWGs, reducing acidity .

Solubility

The formyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to methyl-substituted analogues. For instance, 4-Bromo-2-fluoro-6-methylbenzoic acid has lower solubility in DMSO (∼50 mg/mL) than the target compound (estimated ∼100 mg/mL).

Reactivity

The formyl group enables nucleophilic additions (e.g., with amines to form Schiff bases) and participation in cross-coupling reactions, unlike methyl or chloro analogues. This makes the target compound more valuable in synthesizing complex molecules .

Data Table: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
2-Bromo-6-fluoro-4-formylbenzoic acid C₈H₄BrFO₃ 247.02 Br (2), F (6), -CHO (4) High acidity, polar, reactive -CHO
4-Bromo-2-fluoro-6-methylbenzoic acid C₈H₆BrFO₂ 233.03 Br (4), F (2), -CH₃ (6) Moderate acidity, lower polarity
2-Bromo-4-fluoro-6-methylbenzoic acid C₈H₆BrFO₂ 233.03 Br (2), F (4), -CH₃ (6) Reduced acidity due to F position
4-Bromo-2-chloro-6-methylbenzoic acid C₈H₆BrClO₂ 249.48 Br (4), Cl (2), -CH₃ (6) Higher steric bulk, limited reactivity
2-Bromo-4-formyl-6-methoxyphenyl ester C₁₅H₁₀BrClO₄ 369.59 Br (2), -CHO (4), -OCH₃ (6) Ester group reduces acidity, high lipophilicity

Q & A

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodological Answer :
  • Scaffold Utility : The formyl group enables Schiff base formation with lysine residues in enzyme active sites .
  • Case Study : Demonstrated inhibition of tyrosine kinase (IC₅₀ = 2.3 µM) via covalent modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.